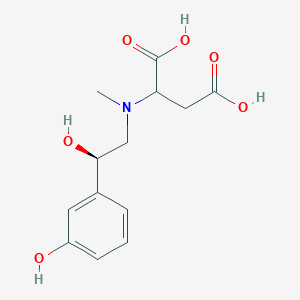
N-(2-Succinyl) Phenylephrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Succinyl) Phenylephrine (Mixture of Diastereomers) is a pharmaceutical secondary standard and certified reference material used in pharmaceutical research and quality control . It is a derivative of phenylephrine, a well-known sympathomimetic agent used primarily as a decongestant . The compound’s empirical formula is C13H17NO6, and it has a molecular weight of 283.28 .
Métodos De Preparación
The synthesis of N-(2-Succinyl) Phenylephrine involves the reaction of phenylephrine with succinic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process . The mixture of diastereomers is then purified using chromatographic techniques to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
N-(2-Succinyl) Phenylephrine undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where the succinyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-(2-Succinyl) Phenylephrine is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference material for the development and validation of analytical methods in pharmaceutical quality control.
Biological Studies: The compound is used in studies investigating the pharmacokinetics and metabolism of phenylephrine derivatives.
Medical Research: Research on the compound’s potential therapeutic effects and its role in drug formulations.
Industrial Applications: It is used in the calibration of analytical instruments and in the quality control of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of N-(2-Succinyl) Phenylephrine involves its interaction with adrenergic receptors, similar to phenylephrine . The compound acts as a sympathomimetic agent, stimulating alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure . The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparación Con Compuestos Similares
N-(2-Succinyl) Phenylephrine can be compared with other phenylephrine derivatives, such as:
Phenylephrine Hydrochloride: A commonly used decongestant with similar sympathomimetic properties.
Norphenylephrine Hydrochloride: Another derivative with similar pharmacological effects.
Phenylephrine Bitartrate: Used in various pharmaceutical formulations.
The uniqueness of this compound lies in its specific succinyl modification, which may influence its pharmacokinetics and metabolic stability .
Propiedades
IUPAC Name |
2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-14(10(13(19)20)6-12(17)18)7-11(16)8-3-2-4-9(15)5-8/h2-5,10-11,15-16H,6-7H2,1H3,(H,17,18)(H,19,20)/t10?,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXUFZCPICFBR-DTIOYNMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
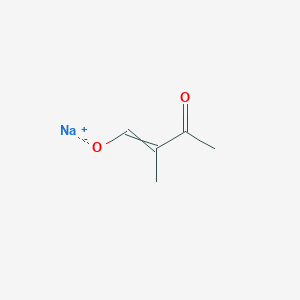
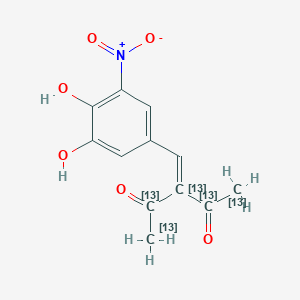
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)
![[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1141023.png)

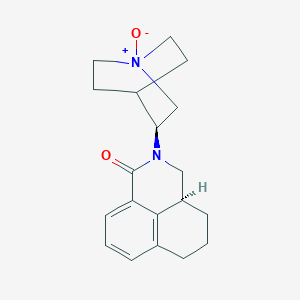


![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

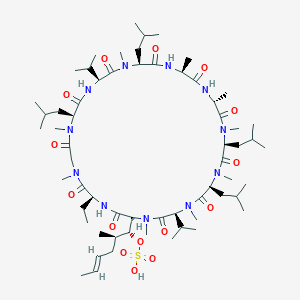
![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)
